
N,N-Diethyl-N-methylethanaminium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N-methylethanaminium perchlorate is a chemical compound known for its unique properties and applications in various fields It is an organic salt composed of a quaternary ammonium cation and a perchlorate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-methylethanaminium perchlorate typically involves the quaternization of N,N-diethyl-N-methylethanaminium with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{N,N-Diethyl-N-methylethanaminium} + \text{Perchloric Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N-methylethanaminium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N-methylethanaminium perchlorate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N-methylethanaminium perchlorate involves its interaction with molecular targets and pathways within a system. The compound can act as a quaternary ammonium salt, influencing cellular processes by interacting with cell membranes and proteins. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-N-methylethanaminium bromide
- N,N-Diethyl-N-methylethanaminium chloride
- N,N-Diethyl-N-methylethanaminium iodide
Uniqueness
N,N-Diethyl-N-methylethanaminium perchlorate is unique due to its perchlorate anion, which imparts distinct properties compared to its halide counterparts. The perchlorate anion can influence the compound’s reactivity, solubility, and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
120226-79-1 |
|---|---|
Molekularformel |
C7H18ClNO4 |
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
triethyl(methyl)azanium;perchlorate |
InChI |
InChI=1S/C7H18N.ClHO4/c1-5-8(4,6-2)7-3;2-1(3,4)5/h5-7H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
BLRMUYHDGZLDLY-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
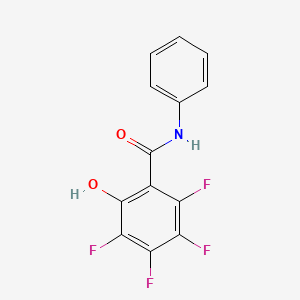
![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)
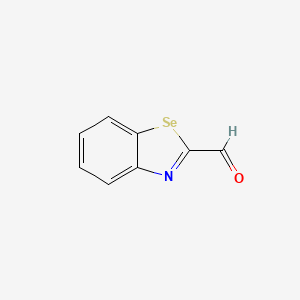

![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)



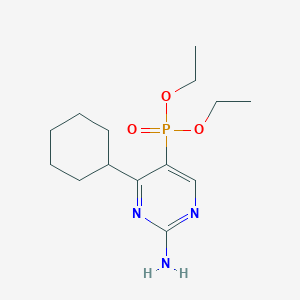
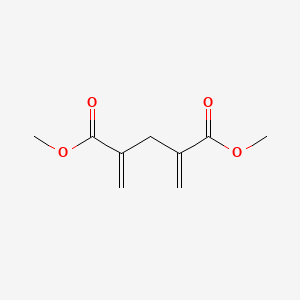
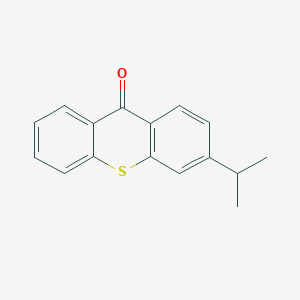
![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)
